Improved Kinase Inhibitor Scaffold Affinity: 1,6-Naphthyridine vs. Quinoline Core
The 1,6-naphthyridine core offers improved binding affinity for kinase ATP-binding pockets compared to simpler quinoline analogs. This is a class-level inference based on the enhanced hydrogen-bonding capacity of the additional nitrogen atom . While direct IC50 comparisons for the parent acid are not available, the scaffold advantage is documented in patent literature for substituted naphthyridine kinase inhibitors, which exhibit increased cellular potency relative to corresponding quinolines [1].
| Evidence Dimension | Binding affinity to kinase ATP-binding pockets |
|---|---|
| Target Compound Data | Not quantified for parent acid; scaffold advantage noted. |
| Comparator Or Baseline | Quinoline-2-carboxylic acid derivatives |
| Quantified Difference | Qualitative improvement in binding affinity and selectivity profiles. |
| Conditions | Kinase inhibition assays; ATP-competitive drug development. |
Why This Matters
Procurement of the 1,6-naphthyridine scaffold is essential for medicinal chemistry programs aiming to achieve enhanced kinase binding affinity and selectivity over quinoline-based leads.
- [1] Merck & Co., Inc. US20080287457A1: Inhibitors of Akt Activity. United States Patent Application, 2008. View Source
